![molecular formula C25H19Cl3N2S3 B13106672 3,4,5-Tris[(2-chlorobenzyl)sulfanyl]pyridazine CAS No. 6115-52-2](/img/structure/B13106672.png)
3,4,5-Tris[(2-chlorobenzyl)sulfanyl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Tris((2-chlorobenzyl)thio)pyridazine is a synthetic organic compound characterized by the presence of three 2-chlorobenzylthio groups attached to a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris((2-chlorobenzyl)thio)pyridazine typically involves the reaction of pyridazine with 2-chlorobenzylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Catalysts such as triethylamine or potassium carbonate are often employed.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Time: The reaction time can vary from several hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of 3,4,5-Tris((2-chlorobenzyl)thio)pyridazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Tris((2-chlorobenzyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiols.
Substitution: Nucleophilic substitution reactions can replace the 2-chlorobenzylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridazines depending on the nucleophile used.
Applications De Recherche Scientifique
3,4,5-Tris((2-chlorobenzyl)thio)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,4,5-Tris((2-chlorobenzyl)thio)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Tris((2-methylbenzyl)thio)pyridazine
- 3,4,5-Tris((2-fluorobenzyl)thio)pyridazine
- 3,4,5-Tris((2-bromobenzyl)thio)pyridazine
Uniqueness
3,4,5-Tris((2-chlorobenzyl)thio)pyridazine is unique due to the presence of the 2-chlorobenzylthio groups, which impart specific chemical and biological properties. These properties can differ significantly from those of similar compounds with different substituents, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
6115-52-2 |
|---|---|
Formule moléculaire |
C25H19Cl3N2S3 |
Poids moléculaire |
550.0 g/mol |
Nom IUPAC |
3,4,5-tris[(2-chlorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C25H19Cl3N2S3/c26-20-10-4-1-7-17(20)14-31-23-13-29-30-25(33-16-19-9-3-6-12-22(19)28)24(23)32-15-18-8-2-5-11-21(18)27/h1-13H,14-16H2 |
Clé InChI |
PPEJCECJKFGBQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3Cl)SCC4=CC=CC=C4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B13106605.png)
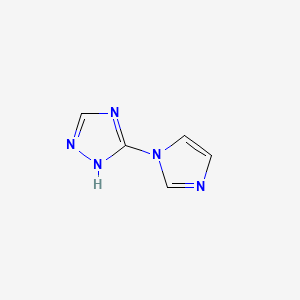
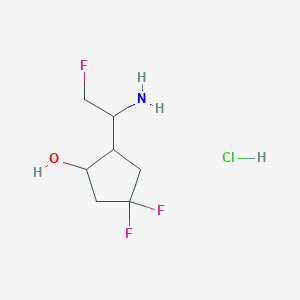

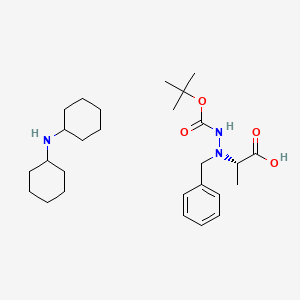


![6,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B13106654.png)
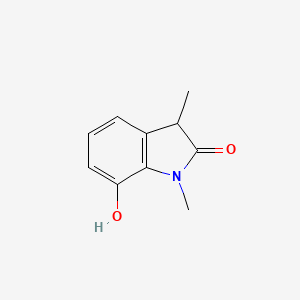

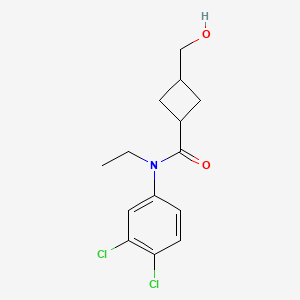
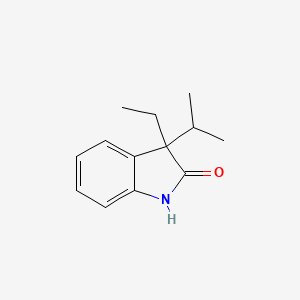
![6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13106670.png)
